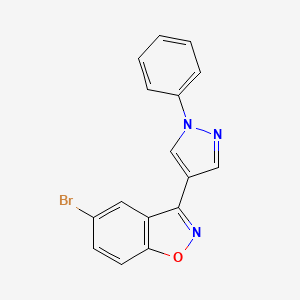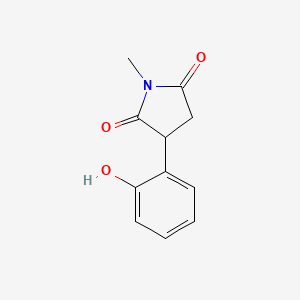![molecular formula C6H6N4O B15209529 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine CAS No. 436085-95-9](/img/structure/B15209529.png)
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine is a heterocyclic compound that features a unique fusion of pyrazole and oxadiazine ringsThe presence of both nitrogen and oxygen atoms within its structure contributes to its diverse reactivity and potential biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine can be achieved through several methods. One common approach involves the cyclization of acylhydrazides with allenoates. This method typically involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by a [2 + 4] cycloaddition reaction with allenoates in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) . The reaction conditions often include the use of sodium nitrite (NaNO2) and nitric acid (HNO3) for the oxidation step .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of green and efficient one-pot synthesis methods can facilitate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under aerobic conditions to form N-acyldiazenes.
Cycloaddition: It participates in [2 + 4] cycloaddition reactions with allenoates.
Substitution: The presence of reactive nitrogen and oxygen atoms allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO2) and nitric acid (HNO3) are commonly used for the aerobic oxidation of acylhydrazides.
Cycloaddition: 4-(dimethylamino)pyridine (DMAP) is used as a catalyst for the cycloaddition reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: Its heterocyclic nature allows for the design of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s potential biological activity is of interest for studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine involves its interaction with various molecular targets. The presence of nitrogen and oxygen atoms allows the compound to form hydrogen bonds and coordinate with metal ions, influencing its biological activity. The exact pathways and targets depend on the specific application and functionalization of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring structure but differ in their fused ring systems.
Pyrazolo[3,4-b]pyridines: These compounds also feature a pyrazole ring but have different substitution patterns and reactivity.
Uniqueness
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine is unique due to its specific fusion of pyrazole and oxadiazine rings, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
436085-95-9 |
|---|---|
Fórmula molecular |
C6H6N4O |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
3,7-dimethylpyrazolo[4,3-e][1,3,4]oxadiazine |
InChI |
InChI=1S/C6H6N4O/c1-3-5-6(10-7-3)11-4(2)8-9-5/h1-2H3 |
Clave InChI |
PJOXGQJWXTXOID-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2C1=NN=C(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


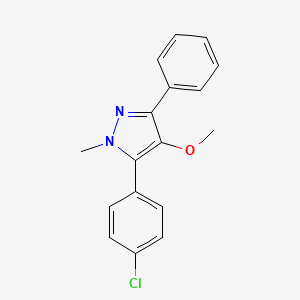
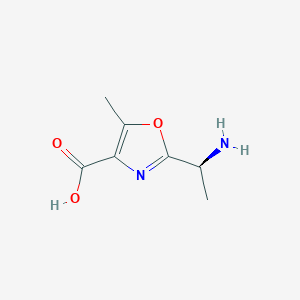
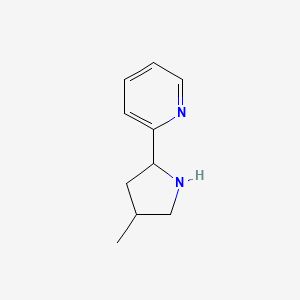
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)
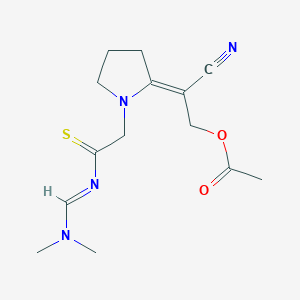

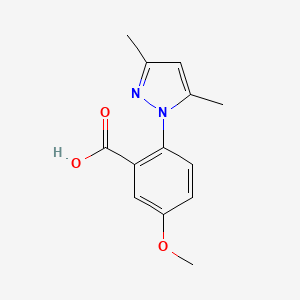
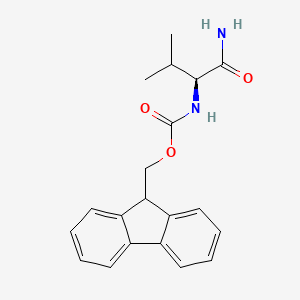
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
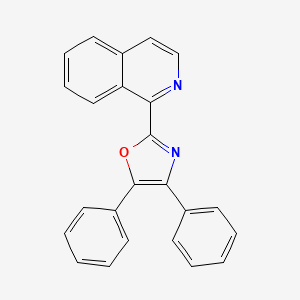

![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
